2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone
Overview
Description
2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a chloroacetyl group attached to an isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone typically involves the reaction of isoindoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The isoindoline ring can be oxidized to form isoindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted isoindoline derivatives.
Oxidation: The major products are isoindole derivatives.
Reduction: The major products are alcohol derivatives of isoindoline.
Scientific Research Applications
2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone involves its interaction with biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA and RNA, affecting their function and stability. The molecular targets and pathways involved in its action include:
Enzyme Inhibition: Inhibition of enzymes such as proteases and kinases.
DNA/RNA Interaction: Binding to nucleic acids and interfering with their replication and transcription processes.
Comparison with Similar Compounds
2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone can be compared with other similar compounds such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: This compound has a similar structure but contains a methoxy group and a tetrahydroquinoline ring.
2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethanone: This compound has an indole ring instead of an isoindoline ring.
2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone: This compound contains a tetrahydroisoquinoline ring.
The uniqueness of this compound lies in its isoindoline ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-isoindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-5-9(13)10-8-4-2-1-3-7(8)6-12-10/h1-4,10,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXNFFQZTWYSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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